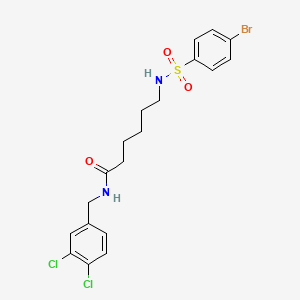
6-(4-ブロモフェニルスルホンアミド)-N-(3,4-ジクロロベンジル)ヘキサンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-bromobenzenesulfonamido)-N-[(3,4-dichlorophenyl)methyl]hexanamide is a complex organic compound that features both bromine and chlorine substituents
科学的研究の応用
6-(4-bromobenzenesulfonamido)-N-[(3,4-dichlorophenyl)methyl]hexanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromobenzenesulfonamido)-N-[(3,4-dichlorophenyl)methyl]hexanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-bromobenzenesulfonyl chloride with hexylamine to form 4-bromobenzenesulfonamide. This intermediate is then reacted with 3,4-dichlorobenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
6-(4-bromobenzenesulfonamido)-N-[(3,4-dichlorophenyl)methyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or to reduce sulfonamide groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or dehalogenated compounds.
作用機序
The mechanism of action of 6-(4-bromobenzenesulfonamido)-N-[(3,4-dichlorophenyl)methyl]hexanamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The bromine and chlorine atoms may enhance the compound’s binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-bromobenzenesulfonamide
- 3,4-dichlorobenzyl chloride
- N-hexylamine
Uniqueness
6-(4-bromobenzenesulfonamido)-N-[(3,4-dichlorophenyl)methyl]hexanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both bromine and chlorine atoms, along with the sulfonamide and hexanamide moieties, allows for a wide range of chemical modifications and applications that are not possible with simpler compounds.
特性
IUPAC Name |
6-[(4-bromophenyl)sulfonylamino]-N-[(3,4-dichlorophenyl)methyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrCl2N2O3S/c20-15-6-8-16(9-7-15)28(26,27)24-11-3-1-2-4-19(25)23-13-14-5-10-17(21)18(22)12-14/h5-10,12,24H,1-4,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTOOLCBJQKGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCCCC(=O)NCC2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrCl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-[(2-methylthiophen-3-yl)methyl]methanamine;hydrochloride](/img/structure/B2533671.png)

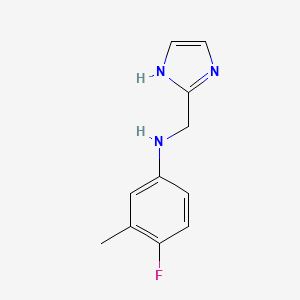
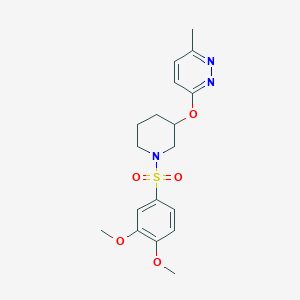
![2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2533676.png)
![N-ethyl-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2533678.png)
![3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/new.no-structure.jpg)
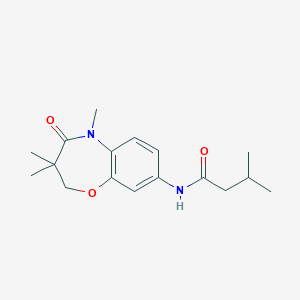
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2533682.png)
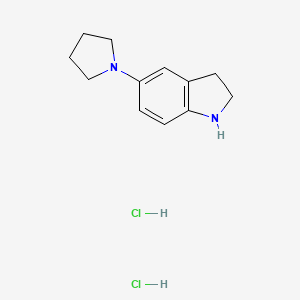

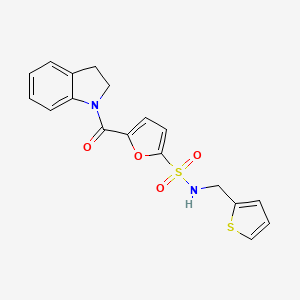
![methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2533691.png)
![3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2533693.png)
